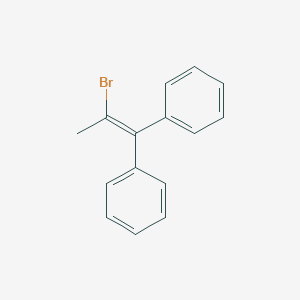

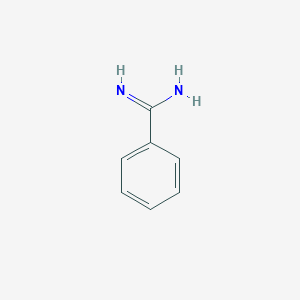

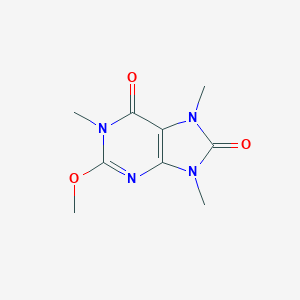

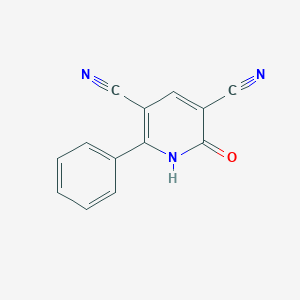

![molecular formula C7H12N2O B055628 1-Azabicyclo[2.2.1]heptane-4-carboxamide CAS No. 119103-03-6](/img/structure/B55628.png)

1-Azabicyclo[2.2.1]heptane-4-carboxamide

Vue d'ensemble

Description

1-Azabicyclo[2.2.1]heptane-4-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has shown promising results in the treatment of non-small-cell lung cancer (NSCLC). In

Mécanisme D'action

1-Azabicyclo[2.2.1]heptane-4-carboxamide inhibits the activity of mutant EGFR by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling proteins, which in turn inhibits cell growth and division. 1-Azabicyclo[2.2.1]heptane-4-carboxamide has a higher affinity for the mutant form of EGFR than for the wild-type receptor, which makes it a highly selective inhibitor.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of 1-Azabicyclo[2.2.1]heptane-4-carboxamide have been studied extensively in preclinical and clinical trials. In vitro studies have shown that 1-Azabicyclo[2.2.1]heptane-4-carboxamide inhibits the growth of NSCLC cells by inducing cell cycle arrest and apoptosis. In vivo studies have demonstrated that 1-Azabicyclo[2.2.1]heptane-4-carboxamide can inhibit the growth of NSCLC tumors in mouse models. Clinical trials have shown that 1-Azabicyclo[2.2.1]heptane-4-carboxamide can induce tumor shrinkage and prolong progression-free survival in patients with advanced NSCLC.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 1-Azabicyclo[2.2.1]heptane-4-carboxamide in lab experiments is its high selectivity for the mutant form of EGFR. This makes it a useful tool for studying the role of EGFR in NSCLC and for developing new treatments for the disease. However, one limitation of using 1-Azabicyclo[2.2.1]heptane-4-carboxamide in lab experiments is its cost. The synthesis of 1-Azabicyclo[2.2.1]heptane-4-carboxamide is complex and time-consuming, which makes it expensive to produce.

Orientations Futures

There are several future directions for the research and development of 1-Azabicyclo[2.2.1]heptane-4-carboxamide. One direction is to explore the use of 1-Azabicyclo[2.2.1]heptane-4-carboxamide in combination with other drugs for the treatment of NSCLC. Another direction is to investigate the potential of 1-Azabicyclo[2.2.1]heptane-4-carboxamide for the treatment of other types of cancer that are driven by mutant EGFR. Additionally, further research is needed to understand the mechanisms of resistance to 1-Azabicyclo[2.2.1]heptane-4-carboxamide and to develop strategies to overcome this resistance.

Conclusion

In conclusion, 1-Azabicyclo[2.2.1]heptane-4-carboxamide is a promising third-generation EGFR inhibitor that has shown efficacy in the treatment of NSCLC. Its high selectivity for the mutant form of EGFR makes it a useful tool for studying the role of EGFR in NSCLC and for developing new treatments for the disease. Further research is needed to explore the potential of 1-Azabicyclo[2.2.1]heptane-4-carboxamide for the treatment of other types of cancer and to develop strategies to overcome resistance.

Méthodes De Synthèse

The synthesis of 1-Azabicyclo[2.2.1]heptane-4-carboxamide involves several steps, including the preparation of the starting material, the formation of the intermediate, and the final coupling reaction. The starting material is 4-chloro-3-nitrobenzoic acid, which is converted into the intermediate by a series of chemical reactions involving the reduction of the nitro group and the formation of an amide bond. The intermediate is then coupled with 1-azabicyclo[2.2.1]heptane to form the final product, 1-Azabicyclo[2.2.1]heptane-4-carboxamide.

Applications De Recherche Scientifique

1-Azabicyclo[2.2.1]heptane-4-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown high selectivity for the mutant form of EGFR, which is commonly found in NSCLC patients. 1-Azabicyclo[2.2.1]heptane-4-carboxamide has been shown to inhibit the growth of NSCLC cells in vitro and in vivo, and it has also demonstrated efficacy in patients with advanced NSCLC who have developed resistance to other EGFR inhibitors.

Propriétés

IUPAC Name |

1-azabicyclo[2.2.1]heptane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c8-6(10)7-1-3-9(5-7)4-2-7/h1-5H2,(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWZKCNJKSJNIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1(C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70576505 | |

| Record name | 1-Azabicyclo[2.2.1]heptane-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azabicyclo[2.2.1]heptane-4-carboxamide | |

CAS RN |

119103-03-6 | |

| Record name | 1-Azabicyclo[2.2.1]heptane-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

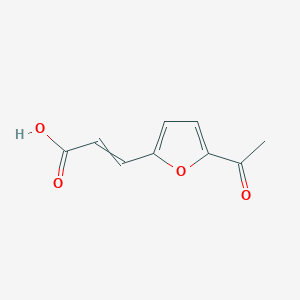

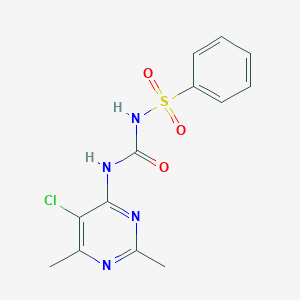

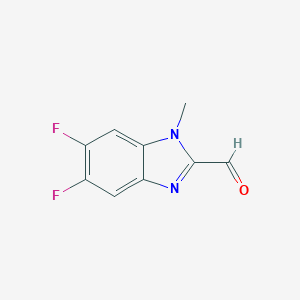

![(4aR,4bS,6aS,6bS,7S,10aR,11aS,11bR)-6b-acetyl-4a,6a,7-trimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-tetradecahydro-3H-indeno[2,1-a]phenanthren-2-one](/img/structure/B55554.png)